{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol
Description
{1-[2-Amino-1-(3-Methoxyphenyl)ethyl]cyclobutyl}methanol is a cyclobutane-derived compound featuring a methanol group at the 1-position of the cyclobutane ring, an aminoethyl side chain, and a 3-methoxyphenyl substituent. Its molecular formula is C₁₄H₂₁NO₂ (calculated based on structural analogs), with a molecular weight of approximately 235.33 g/mol. The compound’s structural uniqueness lies in its compact cyclobutane core, which introduces ring strain and conformational rigidity, and the 3-methoxy substitution on the aromatic ring, which influences electronic and steric properties.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
[1-[2-amino-1-(3-methoxyphenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-17-12-5-2-4-11(8-12)13(9-15)14(10-16)6-3-7-14/h2,4-5,8,13,16H,3,6-7,9-10,15H2,1H3 |
InChI Key |
DOTMMLBPLRDBOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)C2(CCC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Amino Alcohol Intermediate: The initial step involves the reaction of 3-methoxyphenylacetonitrile with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to form 3-methoxyphenylethylamine.
Cyclobutylation: The next step involves the cyclobutylation of 3-methoxyphenylethylamine using cyclobutanone in the presence of a strong base like sodium hydride (NaH) to form the cyclobutylamine intermediate.
Hydroxylation: Finally, the cyclobutylamine intermediate is hydroxylated using a suitable oxidizing agent, such as hydrogen peroxide (H2O2), to yield {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol, a chemical compound with the molecular formula and a molecular weight of 235.32 g/mol, has applications spanning chemistry, biology, medicine, and industry. The compound's structure allows it to form hydrogen bonds and participate in hydrophobic interactions, making it a versatile tool for various scientific and industrial purposes.
Scientific Research Applications
Chemistry
{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol serves as a building block in synthesizing complex molecules.
Biology
In biological research, the compound can probe interactions between small molecules and biological macromolecules. Its structural features make it valuable for investigating protein-ligand interactions.
Medicine
The compound has potential as a pharmaceutical intermediate due to its structural features, making it a candidate for developing new drugs targeting specific biological pathways. Optically active 2-amino-1-phenylethanol derivatives, of which {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol is one, are important intermediates for synthesizing (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives, which have applications as anti-obesity and anti-diabetic agents .
Industry
In the industrial sector, this compound can be used to produce specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials with specific functionalities.
Chemical Reactions and Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol involves interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with target molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Types of Reactions
- Oxidation: Can undergo oxidation reactions to form corresponding ketones or aldehydes, using oxidizing agents like potassium permanganate () and chromium trioxide ().
- Reduction: Can be reduced to form secondary amines or alcohols using reducing agents like sodium borohydride () or lithium aluminum hydride ().
- Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives, with common reagents including alkyl halides and acyl chlorides.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with target molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
- Cyclobutane vs. Cyclohexane Core: The target’s cyclobutane ring introduces greater ring strain and rigidity compared to the cyclohexanol analog in . This may enhance binding affinity to specific targets but reduce metabolic stability .
- 3-Methoxy vs. This could influence selectivity for serotonin/norepinephrine transporters .
- Chlorine vs. Methoxy : The 3-chlorophenyl analog () is more lipophilic, favoring blood-brain barrier penetration, while the methoxy group in the target compound offers electron-donating effects for receptor activation .
Pharmacological Implications
- Aminoethyl Side Chain: Present in both the target and compounds, this moiety is critical for interactions with monoamine transporters. The cyclobutane core may shorten the metabolic half-life compared to cyclohexane derivatives .
- Methanol Group: The terminal hydroxyl in the target compound enhances solubility relative to the analog’s methanamine but may reduce membrane permeability compared to the chloro-substituted compound .
Biological Activity
{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | [1-[2-amino-1-(3-methoxyphenyl)ethyl]cyclobutyl]methanol |
| InChI Key | DOTMMLBPLRDBOQ-UHFFFAOYSA-N |
Synthesis
The synthesis of {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol typically involves several steps:
- Formation of the Amino Alcohol Intermediate :
- Reaction of 3-methoxyphenylacetonitrile with lithium aluminum hydride (LiAlH4) yields 3-methoxyphenylethylamine.
- Cyclobutylation :
- Cyclobutanone is reacted with the amino intermediate in the presence of sodium hydride (NaH) to form the cyclobutylamine intermediate.
- Hydroxylation :
- The cyclobutylamine is hydroxylated using hydrogen peroxide (H2O2) to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The amino and hydroxyl groups facilitate these interactions, which can modulate the activity of enzymes, receptors, or other proteins.
Biological Activity
Research indicates that {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol can function as a probe for studying protein-ligand interactions. Its structural features make it a candidate for drug development targeting specific biological pathways.
Pharmacological Studies
In pharmacological contexts, compounds similar to {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol have shown promise as:
- Anti-obesity agents : They selectively act on p3 receptors, which may lead to reduced side effects compared to traditional treatments .
- Potential antidepressants : Similar compounds have been evaluated for their effects on neurotransmitter systems, indicating a possible role in mood regulation .
Case Studies
Recent studies have highlighted the efficacy of related compounds in various therapeutic areas:
- Dual Inhibitors for Cancer Treatment : Research on dual inhibitors targeting MDH enzymes has shown that structural modifications can enhance biological activity, suggesting that {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol could be optimized for similar effects .
- Antiproliferative Activity : A study demonstrated that derivatives with similar structural motifs exhibited significant antiproliferative effects against cancer cell lines, indicating potential applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
